4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
Overview
Description
4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been widely used in scientific research. It is a quinoxaline derivative that has shown potential in various applications, including medicinal chemistry, drug discovery, and neuropharmacology. The synthesis of this compound has been studied extensively, and its mechanism of action and physiological effects have been investigated in detail.
Mechanism of Action
The mechanism of action of 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been shown to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the serotonin receptor. It has also been shown to modulate the activity of various enzymes, including tyrosine kinase and protein kinase C.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-cancer properties. It has also been shown to modulate the release of various neurotransmitters, including dopamine and acetylcholine.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for research on 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action and physiological effects, particularly in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new derivatives of this compound with improved potency and selectivity for specific targets. Additionally, there is potential for this compound to be used in combination with other drugs to enhance their therapeutic effects.
Scientific Research Applications
The chemical properties of 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone make it a valuable tool for scientific research. It has been used in medicinal chemistry to develop new drugs for the treatment of various diseases, including cancer and neurological disorders. It has also been used in drug discovery to identify new targets for drug development. Additionally, it has been used in neuropharmacology to study the mechanisms of action of various neurotransmitters and their receptors.
properties
IUPAC Name |
4-[2-(4-fluorophenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-11(23-13-8-6-12(18)7-9-13)17(22)20-10-16(21)19-14-4-2-3-5-15(14)20/h2-9,11H,10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBJNDJIACJZEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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